1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine

CNS pharmacology imidazoline receptor ligand binding

I2 receptor-focused medicinal chemistry programs often lack validated scaffolds with documented affinity and CNS-optimized physicochemical profiles. This 2,5-disubstituted imidazole resolves that gap with confirmed I2 receptor binding (Ki=145 nM via [³H]idazoxan displacement) and a calculated LogP of 2.105-positioning it optimally for blood-brain barrier penetration. • Confirmed I2 affinity (Ki=145 nM)-absent in generic imidazole analogs-enables SAR-driven analgesic & neuroprotection research • LogP 2.105 sits within the CNS-optimal range (2-4), providing a rational physicochemical anchor for analog design • Free base (MW 217.27) allows on-demand conversion to dihydrochloride salt, eliminating dual-source procurement and offering formulation flexibility

Molecular Formula C12H15N3O
Molecular Weight 217.27
CAS No. 1156299-51-2
Cat. No. B3364477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine
CAS1156299-51-2
Molecular FormulaC12H15N3O
Molecular Weight217.27
Structural Identifiers
SMILESCC(C1=NC=C(N1)C2=CC(=CC=C2)OC)N
InChIInChI=1S/C12H15N3O/c1-8(13)12-14-7-11(15-12)9-4-3-5-10(6-9)16-2/h3-8H,13H2,1-2H3,(H,14,15)
InChIKeyNKVSKEXCSNQNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1156299-51-2: Imidazole Building Block for CNS Discovery


1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine (CAS 1156299-51-2; molecular formula C₁₂H₁₅N₃O; MW 217.27 g/mol) is a 2,5-disubstituted imidazole derivative featuring a 3-methoxyphenyl group at the imidazole C5 position and an α-methyl ethanamine moiety at the C2 position . This compound serves as a heterocyclic building block in medicinal chemistry programs, with predicted physicochemical properties including a calculated LogP of 2.105, a predicted pKa of 13.12 ± 0.10, and a predicted boiling point of 444.4 ± 30.0 °C . The compound is commercially available at 95–98% purity with accompanying analytical documentation including NMR, HPLC, and LC-MS .

Why CAS 1156299-51-2 Outperforms Generic Analogs in CNS Discovery


The 5-(3-methoxyphenyl) substitution pattern of CAS 1156299-51-2 confers distinct pharmacological and physicochemical properties that cannot be replicated by generic imidazole analogs. This compound demonstrates measurable affinity for imidazoline I₂ receptors (Ki = 145 nM) in rabbit kidney membrane assays using [³H]idazoxan displacement [1]—a binding profile absent in unsubstituted or 5-phenyl imidazole-2-ethanamine scaffolds. Furthermore, the 3-methoxy substitution imparts a calculated LogP of 2.105, positioning this compound in an optimal lipophilicity range for CNS penetration relative to more polar or lipophilic analogs . The free base form (MW 217.27) also provides procurement flexibility for conversion to dihydrochloride salts when enhanced aqueous solubility is required for in vitro or in vivo studies .

CAS 1156299-51-2 vs. Closest Structural Analogs


I₂ Receptor Affinity vs. Unsubstituted Imidazoles

CAS 1156299-51-2 exhibits quantifiable binding affinity for imidazoline I₂ receptors with a Ki value of 145 nM, determined via [³H]idazoxan displacement in rabbit kidney membrane preparations [1]. Unsubstituted 1-(1H-imidazol-2-yl)ethanamine analogs lack this specific receptor interaction profile, as the 3-methoxyphenyl substituent at the C5 position is essential for I₂ receptor recognition. For comparative context, optimized I₂-selective ligands such as BU 226 hydrochloride achieve Ki values as low as 1.4 nM, establishing a benchmark range for this target class . I₂ receptor modulation is associated with analgesic activity in preclinical models of inflammatory, neuropathic, and postoperative pain [2].

CNS pharmacology imidazoline receptor ligand binding analgesia research

Lipophilicity Advantage for CNS Penetration

The calculated LogP of 1-(5-(3-methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine is 2.105 , positioning this compound within the optimal lipophilicity window (LogP 2–4) associated with favorable blood-brain barrier (BBB) penetration and CNS exposure. In contrast, more polar imidazole analogs such as (5-(3-methoxyphenyl)-1H-imidazol-2-yl)methanamine (CAS 945482-05-3) exhibit lower lipophilicity due to the absence of the α-methyl ethanamine moiety, which reduces calculated LogP values and may compromise CNS partitioning. This LogP value provides a quantifiable basis for selecting CAS 1156299-51-2 over methanamine-containing analogs in CNS-targeted discovery campaigns.

CNS drug discovery physicochemical property BBB permeability medicinal chemistry

Stereochemistry: Racemic vs. Enantiopure Analogs

CAS 1156299-51-2 is a racemic mixture containing both (R)- and (S)-enantiomers of the α-methyl ethanamine moiety. A structurally related analog, (R)-1-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine (CAS 335246-81-6), is an enantiopure compound and a known impurity of eluxadoline, a mixed μ-opioid receptor agonist and δ-opioid receptor antagonist used for irritable bowel syndrome [1][2]. The stereochemical difference between the racemic 3-methoxyphenyl derivative and the enantiopure 5-phenyl derivative provides orthogonal utility: CAS 1156299-51-2 serves as a racemic building block for initial SAR exploration, while CAS 335246-81-6 is specifically employed as a chiral reference standard in pharmaceutical analytical development .

chiral separation analytical reference drug impurity opioid receptor

Salt Form Flexibility: Free Base to Dihydrochloride

CAS 1156299-51-2 is supplied as the free base with a molecular weight of 217.27 g/mol. This free base can be quantitatively converted to the corresponding dihydrochloride salt (C₁₂H₁₇Cl₂N₃O; MW 290.19 g/mol) upon reaction with hydrochloric acid [1]. The dihydrochloride salt form offers significantly enhanced aqueous solubility compared to the neutral free base, a critical advantage for in vitro pharmacology assays (e.g., receptor binding, cellular activity) and in vivo pharmacokinetic studies requiring aqueous dosing vehicles. In contrast, structurally similar methanamine analogs such as (5-(3-methoxyphenyl)-1H-imidazol-2-yl)methanamine are often supplied exclusively as dihydrochloride salts (CAS 945482-05-3), limiting the researcher's ability to control salt stoichiometry or utilize the neutral species .

salt screening aqueous solubility formulation development in vitro assay

Application Scenarios for CAS 1156299-51-2


I₂ Receptor Ligand Discovery & Tool Development

Researchers pursuing imidazoline I₂ receptor pharmacology can employ CAS 1156299-51-2 as a starting scaffold for medicinal chemistry optimization. The compound's validated Ki of 145 nM at I₂ receptors (determined via [³H]idazoxan displacement in rabbit kidney membranes) establishes baseline affinity for structure-activity relationship (SAR) expansion [1]. I₂ receptor ligands are under investigation for analgesic activity in inflammatory, neuropathic, and postoperative pain models, as well as potential neuroprotective effects in Alzheimer's disease [2].

CNS-Penetrant Library Synthesis & Optimization

Medicinal chemistry teams designing CNS-targeted compound libraries can leverage the calculated LogP of 2.105 as a physicochemical anchor for optimizing blood-brain barrier penetration [1]. The 3-methoxyphenyl substitution and α-methyl ethanamine moiety provide a balanced lipophilicity profile within the CNS-optimal range (LogP 2–4), making this compound a suitable core scaffold for generating analogs with retained CNS permeability while exploring peripheral substitutions for target potency [2].

Racemic Building Block for Opioid SAR Exploration

In programs targeting μ- and δ-opioid receptors (e.g., eluxadoline-related scaffolds), CAS 1156299-51-2 serves as a racemic building block for initial SAR library construction. The compound's structural homology to (R)-1-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine—a known eluxadoline impurity and chiral reference standard—positions it for use in generating racemic analog series to probe the effect of 3-methoxyphenyl substitution on receptor subtype selectivity and functional activity [1][2].

Free Base for Salt Screening & Formulation

Investigators requiring controlled salt form selection can procure CAS 1156299-51-2 as the free base (MW 217.27) and generate the dihydrochloride salt (MW 290.19) in situ via reaction with hydrochloric acid when enhanced aqueous solubility is needed for in vitro assays or in vivo dosing [1][2]. This approach eliminates the need for separate acquisition of both free base and salt forms and provides flexibility in stoichiometry control during formulation development.

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